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Compound of Interest

Compound Name:
2-(1,4-Diazepan-1-yl)pyridin-4-

amine

CAS No.: 1935498-05-7

Cat. No.: B1434366 Get Quote

A Structural & Pharmacological Analysis for Drug
Discovery
Executive Summary
The diazepane-substituted pyridine scaffold represents a privileged structural motif in modern

medicinal chemistry, distinguished by the fusion of a rigid, electron-deficient heteroaromatic

ring (pyridine) with a flexible, seven-membered diamine (1,4-diazepane). Unlike their six-

membered piperazine analogs, diazepanes introduce a unique conformational entropy profile

that facilitates "induced fit" binding modes in G-Protein Coupled Receptors (GPCRs),

particularly Histamine H3, Dopamine D3, and Orexin receptors.

This guide analyzes the physicochemical properties, synthetic pathways, and structure-activity

relationships (SAR) of this scaffold, providing researchers with actionable protocols for

optimization.

Part 1: Structural Architecture & Physicochemical
Profile
The core utility of the diazepane-pyridine motif lies in its ability to modulate basicity and

lipophilicity while maintaining a specific vector orientation for receptor interaction.
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1.1 Conformational Dynamics: The "Entropy Penalty" Trade-off
The 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat

conformations.

Advantage: The flexibility allows the molecule to adopt non-canonical binding poses that rigid

piperazines cannot, often picking up additional hydrogen bond interactions in the receptor

pocket (e.g., Asp3.32 in aminergic GPCRs).

Disadvantage: A higher entropic penalty upon binding. Successful drug candidates often

require distal substitutions (e.g., N-alkylation) to restrict this flexibility and pre-organize the

bioactive conformation.

1.2 Physicochemical Properties (Representative Data)
The following table contrasts the diazepane-pyridine scaffold with its piperazine analog.
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Property Diazepane-Pyridine Piperazine-Pyridine
Implication for
Drug Design

pKa (Distal N) ~9.0 - 9.5 ~8.5 - 9.0

Diazepanes are more

basic; higher

ionization at

physiological pH

improves solubility but

may limit passive BBB

permeability.

LogP (Lipophilicity) +0.3 to +0.5 vs analog Baseline

The extra methylene

group increases

lipophilicity, aiding

membrane partition.

TPSA (Å²) ~15-20 ~12-15

Slightly larger polar

surface area due to

ring size and

conformational

exposure.

Metabolic Liability Moderate Low

The 7-membered ring

is more prone to

oxidative ring opening

(CYP450) than the 6-

membered analog.

Part 2: Synthetic Methodologies
The construction of the C–N bond between the pyridine ring and the diazepane nitrogen is the

critical step. Two primary pathways exist: Nucleophilic Aromatic Substitution (

) and Buchwald-Hartwig Amination.

2.1 Decision Logic:

vs. Buchwald
The choice of method is dictated by the electronic nature of the pyridine ring.
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Pathway A (

): Preferred for electron-deficient pyridines (e.g., 2-chloro-5-nitropyridine). The electron-
withdrawing group (EWG) lowers the energy of the Meisenheimer complex intermediate.

Pathway B (Buchwald-Hartwig): Mandatory for electron-neutral or electron-rich pyridines

(e.g., 2-chloro-3-methylpyridine) where

is kinetically inert.

2.2 Synthetic Workflow Diagram
The following diagram illustrates the decision matrix and reaction conditions.

Target: Diazepane-Pyridine Bond

Analyze Pyridine Electrophilicity

EWG Present (-NO2, -CN, -CF3)
Position: Ortho/Para to Halogen

Activated

Neutral / EDG Present
(-Me, -OMe) or Meta-EWG

Unactivated

Pathway A: SNAr
Reagents: K2CO3 or DIPEA

Solvent: DMF or DMSO
Temp: 80-120°C

Nucleophilic Attack

Pathway B: Buchwald-Hartwig
Catalyst: Pd2(dba)3 / BINAP or Xantphos

Base: NaOtBu / Cs2CO3
Solvent: Toluene / Dioxane

Pd-Catalyzed Cycle

Workup: Aqueous Extraction -> Column Chromatography
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Caption: Decision matrix for synthesizing N-heteroaryl diazepane derivatives based on pyridine

electronics.

Part 3: Medicinal Chemistry & SAR (Case Study: H3
Antagonists)
Histamine H3 receptor antagonists are a primary application of this scaffold. The diazepane

moiety serves as a bioisostere for the piperazine ring found in early ligands like ciproxifan.

3.1 Mechanism of Action
H3 receptors are presynaptic autoreceptors. Agonism inhibits histamine release; antagonism

disinhibits release, promoting wakefulness and cognitive enhancement. The basic nitrogen of

the diazepane forms a critical salt bridge with Asp3.32 in the receptor's transmembrane

domain.

3.2 Representative SAR Data
The following table summarizes how structural modifications affect binding affinity (

) and blood-brain barrier (BBB) penetration.

Data synthesized from general H3 antagonist literature trends (e.g., substituted 1-(pyridin-4-

yl)-1,4-diazepanes).
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Compound
ID

Pyridine
Substitutio
n (R1)

Distal
Nitrogen
(R2)

(nM) BBB Ratio Notes

A-1 H H >1000 Low

Too polar;

weak

hydrophobic

interaction.

A-2 H Isopropyl 45 High

Alkyl group

improves

lipophilicity

and binding.

A-3 3-CF3 Isopropyl 12 Mod

EWG on

pyridine

enhances

-stacking;

slightly

lowers pKa of

proximal N.

A-4 3-OMe Cyclobutyl 8 High

Rigid distal

group + EDG

optimizes

shape

complementa

rity.

A-5 3-CN
4-

Fluorobenzyl
2 Low

High affinity

but P-gp

substrate

liability due to

benzyl group.

3.3 Pharmacophore Interaction Diagram
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Caption: Pharmacophore model showing critical interactions between diazepane-pyridine

ligands and the H3 receptor.

Part 4: Experimental Protocols
4.1 Protocol: Buchwald-Hartwig Amination (General Procedure)
Use this protocol for unactivated pyridines.

Reagents:

Aryl halide: 2-chloro-3-methylpyridine (1.0 eq)

Amine: 1-Boc-homopiperazine (1.2 eq)

Catalyst:

(2 mol%)
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Ligand: Xantphos (4 mol%)

Base:

(2.0 eq)

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

Charge an oven-dried Schlenk tube with aryl halide, amine, base, catalyst, and ligand.

Evacuate and backfill with Argon (3x).

Add degassed dioxane via syringe.

Heat to 100°C for 12-16 hours. Monitor by LC-MS.[1]

Workup: Filter through a celite pad, concentrate in vacuo, and purify via flash

chromatography (Hexane/EtOAc gradient).

Validation: Product formation is confirmed by the disappearance of the aryl halide peak and

the appearance of the product mass (M+1) in LC-MS.

4.2 Protocol: Radioligand Binding Assay (H3 Receptor)
Use this to determine

values.

Membrane Prep: Transfect HEK-293 cells with human H3 receptor cDNA. Harvest and

homogenize in ice-cold TE buffer. Centrifuge (20,000g, 20 min) to isolate membranes.

Incubation:

Mix membrane suspension (20 µg protein) with

-N-

-methylhistamine (1 nM).
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Add test compound (concentration range:

to

M).

Incubate at 25°C for 60 minutes.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash

3x with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

1. Membrane Prep
(HEK-293/hH3R)

2. Incubation
Ligand: [3H]-NAMH
+ Test Compound

3. Filtration
(GF/B Filters)

4. Scintillation Counting
(CPM Measurement)

5. Data Analysis
Non-linear Regression
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Caption: Workflow for the high-throughput radioligand binding assay used to validate H3

affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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